Phosphoramidic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

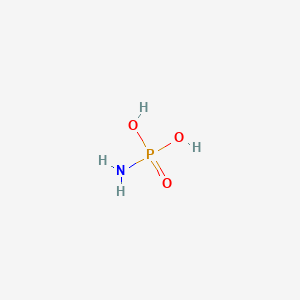

Phosphoramidic acid is a phosphoric acid derivative. It is a conjugate acid of a phosphoramidate.

科学的研究の応用

Agricultural Applications

Pesticides and Crop Protection

Phosphoramidic acid derivatives are extensively utilized in agriculture as pesticides. Compounds such as fenamiphos and fosthietan act as insecticides by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects. This inhibition disrupts neurotransmission, leading to pest mortality . Additionally, phosphoramidates serve as urease inhibitors, enhancing the efficiency of urea fertilizers by preventing its hydrolysis into ammonia and carbon dioxide, thus improving nitrogen availability for plant growth .

| Compound | Type | Mechanism of Action |

|---|---|---|

| Fenamiphos | Insecticide | AChE inhibition |

| Fosthietan | Insecticide | AChE inhibition |

| Urease Inhibitors | Fertilizer Aid | Prevents urea hydrolysis |

Medicinal Chemistry

Therapeutic Applications

This compound derivatives have garnered attention in medicinal chemistry for their potential as therapeutic agents. They are being explored for use in antimicrobial, anticancer, antiviral, and anti-HIV treatments. Notably, the ProTide approach has enhanced the delivery and efficacy of drugs such as remdesivir, which contains a phosphoramidic moiety and has been evaluated for treating COVID-19 . Moreover, phosphoramidates have been shown to degrade under acidic conditions, allowing for controlled drug release mechanisms that are particularly advantageous in targeted therapies .

| Application | Type | Example Compound | Therapeutic Use |

|---|---|---|---|

| Antimicrobial | Drug | Various | Infection treatment |

| Antiviral | Drug | Remdesivir | COVID-19 treatment |

| Controlled Release | Drug Delivery | l-Dopa Prodrug | Parkinson's disease treatment |

Analytical Chemistry

Role in Biomolecular Analysis

In analytical chemistry, this compound derivatives enhance the analysis of biomolecules. They are employed as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) additives to improve ionization efficiency and reduce background noise from matrix signals . Furthermore, tailored ionic liquids derived from phosphoramidates have been developed for the selective extraction of metal ions such as uranium from aqueous solutions, showcasing their utility in environmental applications .

| Application | Methodology | Benefit |

|---|---|---|

| Biomolecule Analysis | MALDI-TOF MS | Improved ionization efficiency |

| Metal Ion Extraction | Tailored Ionic Liquids | Selective extraction capabilities |

Synthetic Chemistry

Catalysis and Ligand Systems

This compound is instrumental in synthetic chemistry as a chelating ligand that facilitates bond activation and catalysis. For instance, it has been utilized in the synthesis of medium and large N-based heterocycles and acts as a directing group for arylation reactions . The ability of phosphoramidates to enhance intramolecular cyclization makes them valuable in the development of complex organic molecules.

| Application | Functionality | Example Reaction |

|---|---|---|

| Catalysis | Bond Activation | Hydroaminoalkylation reactions |

| Ligand Systems | Coordination Chemistry | P-N-tantalum complexes |

Case Studies

- Remdesivir Development

- Uranium Extraction

特性

CAS番号 |

2817-45-0 |

|---|---|

分子式 |

H4NO3P |

分子量 |

97.011 g/mol |

IUPAC名 |

aminophosphonic acid |

InChI |

InChI=1S/H4NO3P/c1-5(2,3)4/h(H4,1,2,3,4) |

InChIキー |

PTMHPRAIXMAOOB-UHFFFAOYSA-N |

SMILES |

NP(=O)(O)O |

正規SMILES |

NP(=O)(O)O |

Key on ui other cas no. |

2817-45-0 |

同義語 |

phosphoramidate phosphoramidic acid phosphoramidic acid, sodium salt potassium phosphoramidate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。